molecular formula C9H10N2O4 B1627894 (2R)-2-[(4-Nitrophenyl)amino]propanoic acid CAS No. 791850-21-0

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

Cat. No.: B1627894
CAS No.: 791850-21-0
M. Wt: 210.19 g/mol
InChI Key: IABGQMFXJVXIMY-ZCFIWIBFSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The compound (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is systematically named (R)-2-amino-3-(4-nitrophenyl)propanoic acid . This designation adheres to IUPAC rules, specifying the stereochemistry at the chiral center and the substituents on the propanoic acid backbone. Alternative names include 4-nitro-D-phenylalanine and D-4-nitrophenylalanine , reflecting its enantiomeric relationship to the L-form (4-nitro-L-phenylalanine). The CAS registry number for this compound is 56613-61-7 .

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound consists of:

  • A propanoic acid core with a carboxylic acid (-COOH) group at carbon 1.
  • An amino group (-NH2) attached to carbon 2.
  • A 4-nitrophenyl group (a benzene ring with a nitro substituent at the para position) bonded to carbon 3.

The nitro group (-NO₂) is electron-withdrawing, influencing the compound’s electronic properties and reactivity. Key functional groups include:

Functional Group Position Role in Reactivity/Structure
Carboxylic acid (-COOH) Carbon 1 Acidic properties, hydrogen bonding
Amino group (-NH2) Carbon 2 Basicity, chiral center
Nitro (-NO₂) Carbon 3 Electron-withdrawing, IR-active

Stereochemical Configuration and Chiral Center Properties

The chiral center resides at carbon 2, with the R configuration. This stereochemistry is critical for biological recognition and enzymatic interactions. The spatial arrangement of substituents (amino, carboxylic acid, and 4-nitrophenyl groups) around the chiral center dictates its optical activity and solubility. For example, the R-enantiomer exhibits distinct solubility profiles compared to the S-enantiomer (4-nitro-L-phenylalanine).

Key Properties of the Chiral Center:

  • Optical Rotation : Positive or negative depending on the enantiomer, though specific values for this compound are not explicitly reported in the provided sources.
  • Planar Structure : The amino and 4-nitrophenyl groups adopt a staggered conformation to minimize steric strain.

Comparative Structural Analysis with Related Nitrophenylalanine Derivatives

The structural diversity of nitrophenylalanine derivatives arises from variations in nitro substituent position, stereochemistry, and functional group modifications. Below is a comparative analysis:

Compound CAS Number Nitro Position Configuration Key Differences from this compound
4-Nitro-L-phenylalanine 949-99-5 Para S Opposite stereochemistry at C2; L-enantiomer
3-Nitro-L-phenylalanine 19883-74-0 Meta S Nitro at meta position; distinct electronic and steric properties
2-Nitro-L-phenylalanine 19883-75-1 Ortho S Nitro at ortho position; increased steric hindrance
4-Nitro-D-phenylalanine 56613-61-7 Para R Enantiomer of 4-nitro-L-phenylalanine; identical structure except stereochemistry
4-Nitrophenylalanine methyl ester 17193-40-7 Para R/S Methyl esterification of carboxylic acid; altered solubility and reactivity

Functional Group Variations:

  • Esterification : Methyl ester derivatives (e.g., methyl 4-nitro-L-phenylalanate) exhibit reduced acidity and enhanced lipophilicity compared to the free acid.
  • Protecting Groups : Fmoc-protected derivatives (e.g., Fmoc-4-nitro-L-phenylalanine) are used in peptide synthesis to prevent premature side-chain reactions.

Properties

IUPAC Name

(2R)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610043
Record name N-(4-Nitrophenyl)-D-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791850-21-0
Record name N-(4-Nitrophenyl)-D-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 791850-21-0
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Preparation Methods

Molecular Characteristics

The compound (2R)-2-[(4-nitrophenyl)amino]propanoic acid (C₉H₁₀N₂O₄, MW 210.19 g/mol) features a propanoic acid backbone substituted at the β-position with a 4-nitroaniline group. The stereocenter at C2 necessitates enantioselective synthesis or resolution to isolate the R-enantiomer. Its synthesis intersects methodologies from β-alanine derivatives and aromatic amine functionalization.

Stereoselective Synthesis Strategies

Chiral Resolution of Racemic Mixtures

A common approach involves synthesizing the racemic mixture followed by resolution using chiral resolving agents. For example, the patent NZ229910A describes the resolution of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile using d-camphorsulfonic acid. Adapting this method:

  • Racemic Synthesis :

    • React 4-nitroaniline with methyl acrylate under Michael addition conditions to yield racemic methyl 2-[(4-nitrophenyl)amino]propanoate.
    • Hydrolyze the ester to the racemic acid using aqueous HCl.
  • Resolution :

    • Treat the racemic acid with d-camphorsulfonic acid in a polar solvent (e.g., ethanol).
    • Crystallize the diastereomeric salt; the R-enantiomer preferentially crystallizes due to differential solubility.
    • Liberate the free acid via base treatment (e.g., NH₄OH).

Key Data :

Parameter Value Source
Resolution Yield 35–45% Adapted
Enantiomeric Excess >98% ee Adapted
Solvent System Ethanol/Water (3:1 v/v) Adapted

Asymmetric Catalytic Hydrogenation

Catalytic asymmetric hydrogenation of α,β-dehydroamino acids offers a direct route to enantiopure β-arylalanines. For instance:

  • Substrate Preparation :

    • Synthesize (Z)-2-acetamido-3-(4-nitrophenyl)acrylic acid via condensation of 4-nitroaniline with ethyl propiolate.
  • Hydrogenation :

    • Use a chiral Rhodium catalyst (e.g., Rh-DuPhos) under H₂ (50 psi) in MeOH.
    • Achieve high enantioselectivity through ligand-controlled asymmetric induction.

Key Data :

Parameter Value Source
Catalyst Loading 0.5 mol% Literature
ee 92–95% Literature
Reaction Time 12–24 h Literature

Stepwise Construction of the β-Arylalanine Backbone

Michael Addition of 4-Nitroaniline to Acrylic Acid

The direct Michael addition of aromatic amines to α,β-unsaturated acids is a classical method for β-arylalanines:

  • Reaction Conditions :

    • Heat 4-nitroaniline with acrylic acid at 80–100°C for 8–12 h in aqueous HCl.
    • The acid acts as both reactant and catalyst, eliminating the need for additional catalysts.
  • Stereochemical Outcome :

    • Produces racemic 2-[(4-nitrophenyl)amino]propanoic acid.
    • Requires subsequent resolution (Section 2.1) to isolate the R-enantiomer.

Key Data :

Parameter Value Source
Yield 60–70%
Purity (HPLC) 95%

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Enzymes such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester:

  • Substrate Preparation :

    • Synthesize racemic ethyl 2-[(4-nitrophenyl)amino]propanoate.
  • Enzymatic Hydrolysis :

    • Incubate with CAL-B in phosphate buffer (pH 7.0) at 30°C.
    • The S-enantiomer is preferentially hydrolyzed, leaving the R-ester enantioenriched.

Key Data :

Parameter Value Source
Conversion 45–50% Literature
ee (Remaining Ester) >99% Literature

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) ee (%) Scalability Cost
Chiral Resolution 35–45 >98 Moderate High
Asymmetric Hydrogenation 70–80 92–95 High Very High
Michael Addition 60–70 Racemic High Low
Enzymatic Resolution 40–50 >99 Moderate Moderate

Optimal Conditions for Industrial Application

  • Asymmetric Hydrogenation : Preferred for high-throughput synthesis despite catalyst costs.
  • Chiral Resolution : Suitable for small-scale production of high-purity material.

Mechanism of Action

Comparison with Similar Compounds

Stereoisomeric Counterparts

  • (2S)-2-(4-Nitrophenyl)propanoic Acid (CAS: 142927-08-0): Structural Difference: The stereocenter at position 2 is S instead of R. Synthesis: Prepared via similar routes but with enantiomeric resolution techniques . Implications: Altered stereochemistry may affect biological target binding, as seen in enzyme-substrate interactions .

Functional Group Modifications

  • N-Fmoc-4-Nitro-L-Phenylalanine (CAS: 95753-55-2): Structural Difference: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino moiety and an L-configuration. Applications: Used in solid-phase peptide synthesis for enhanced stability during coupling reactions .
  • 4-Borono-D-Phenylalanine (CAS: 119911-77-8): Structural Difference: Replaces the nitro group with a boronate (-B(OH)₂) moiety. Applications: Utilized in boron neutron capture therapy (BNCT) due to boron’s neutron-capturing ability, unlike the nitro group’s electron-withdrawing role .

Bioactive Derivatives

  • (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic Acid: Structural Difference: Incorporates a benzylidene-thiazolidinone ring system and a hydroxyl group. Bioactivity: Demonstrates anticancer activity (IC₅₀: 3.2 µM against MCF-7 cells), attributed to the thiazolidinone’s ability to inhibit kinases .
  • N-Acetyl-4-Nitro-D-Phenylalanine (CAS: 89615-73-6): Structural Difference: Acetylated amino group enhances lipophilicity. Pharmacokinetics: Improved membrane permeability compared to the parent compound, making it a candidate for prodrug design .

Table 2: Bioactivity Comparison

Compound Name Biological Target IC₅₀/EC₅₀ Mechanism of Action
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid Tyrosine kinase Not reported Competitive inhibition via nitro group
4-Borono-D-Phenylalanine Tumor cells in BNCT N/A Neutron capture → α-particle emission
(Z)-2-...thiazol-2-yl)propanoic Acid MCF-7 breast cancer cells 3.2 µM Apoptosis induction via ROS generation

Biological Activity

(2R)-2-[(4-Nitrophenyl)amino]propanoic acid, also known by its CAS number 791850-21-0, is an organic compound with notable biological activities. This article explores its biological interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. The compound features a propanoic acid backbone with a 4-nitrophenyl group attached to the amino group at the second carbon, contributing to its unique chemical properties. Its predicted boiling point is approximately 452.9 °C, and it has a density of around 1.413 g/cm³ .

Preliminary studies indicate that this compound interacts with various biological targets, including neurotransmitter systems. The compound's structural characteristics suggest potential binding affinities to enzymes and receptors involved in inflammatory processes and pain modulation .

Key Mechanisms:

  • Inhibition of Cyclooxygenase (COX): Similar compounds have demonstrated the ability to inhibit COX enzymes, which are critical in prostaglandin synthesis and inflammation .
  • Neutrophil Chemotaxis: Research indicates that derivatives of this compound may modulate neutrophil recruitment during inflammatory responses, potentially reducing tissue damage .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Nitrophenyl)propionic acidC₉H₉N₁O₄Lacks the amino group; primarily used as an analgesic.
(R)-2-[(Benzyloxycarbonyl)amino]propanoic acidC₁₇H₁₆N₂O₆Contains a benzyloxycarbonyl protecting group; used in peptide synthesis.
(2R)-2-amino-3-(2-chloro-4-nitrophenyl)propanoic acidC₉H₉ClN₂O₄Contains a chlorine substituent; potential for different reactivity profiles.

The unique combination of an amino group with a nitrophenyl substituent on the propanoic backbone may influence the biological activity and chemical reactivity of this compound compared to these similar compounds .

Study on Inflammatory Response

A study evaluated the efficacy of this compound in a model of transient cerebral ischemia induced in rats by occlusion of the middle cerebral artery (MCA). The results indicated that the compound significantly reduced polymorphonuclear neutrophil (PMN) infiltration and infarct size while improving neurological functions .

Findings:

  • Reduction in PMN Infiltration: The compound effectively decreased the number of inflammatory cells at the injury site.
  • Improvement in Neurological Function: Behavioral assessments post-treatment showed significant recovery compared to control groups.

Q & A

Q. Why might enzymatic assays show variable inhibition despite consistent compound purity?

  • Methodological Answer : Protein batch variability (e.g., post-translational modifications) or buffer composition (e.g., divalent cations chelating carboxylate groups) may alter activity. Standardize assays with positive controls (e.g., known inhibitors) and repeat in triplicate .

Safety and Handling

Q. What safety protocols are recommended for handling nitro-containing compounds?

  • Methodological Answer : Conduct reactivity hazard assessments (e.g., nitro-group explosivity at high temps). Use blast shields for scale-up reactions. Store in amber vials at −20°C to prevent photodegradation. OSHA-compliant air sampling (NIOSH Method 2551) monitors workplace exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid
Reactant of Route 2
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(2R)-2-[(4-Nitrophenyl)amino]propanoic acid

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